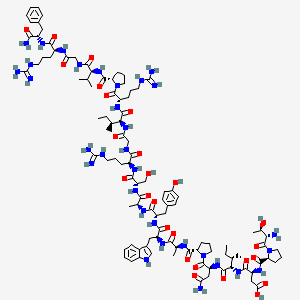
Methyl 4-amino-2,6-dichlorobenzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 2-amino-4-chloropyridine was achieved in three steps from methyl 4-chloropicolinate with an overall yield of 68.5% . Similarly, the synthesis of methyl 4,6-benzylidene-β-D-glucosaminide hydrochloride was performed using a new method, which involved deamination with sodium nitrite in weak acetic acid . These methods could potentially be adapted for the synthesis of methyl 4-amino-2,6-dichlorobenzoate by considering the functional groups and reactivity of the starting materials.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been characterized using various techniques. For example, the 4-chlorobenzoate anion in 2-amino-5-methylpyridinium 4-chlorobenzoate was found to be nearly planar, and the crystal structure featured hydrogen bonding and π-π stacking interactions . These structural details are crucial for understanding the molecular geometry and potential intermolecular interactions of this compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the literature. Methyl 4,6-dichloro-3-(diethylamino)furo[3,4-c]pyridine-1-carboxylate, an intermediate with a stable o-quinoid 10-π-electron system, was shown to undergo Diels-Alder cycloaddition with high regioselectivity . This suggests that this compound may also participate in cycloaddition reactions, depending on the presence of suitable dienophiles and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound can be inferred from their synthesis and molecular structure. For instance, the presence of electron-withdrawing or electron-releasing groups on the phenyl of an arylpiperazine moiety was found to significantly affect the activity of 2-amino-3-(4-chlorobenzoyl)thiophene derivatives . This indicates that the substituents on the benzene ring of this compound could influence its physical properties, such as solubility and melting point, as well as its chemical reactivity.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformation
Methyl 4-amino-2,6-dichlorobenzoate (X) is an intermediate compound in chemical synthesis. Its formation is highlighted in the study of chlorination of 4-aminobenzoic acid and its methyl ester. This study provides insights into the synthesis of complex compounds, including those with high chlorine content, which are significant in various chemical applications (Stelt & Nauta, 2010).
Anti-Inflammatory Applications
In medical research, derivatives of this compound have been investigated for their anti-inflammatory properties. A study conducted on newly synthesized compounds related to this compound found significant anti-inflammatory activity, highlighting its potential use in medical applications (Osarodion, 2020).
Agricultural Research - Nitrification Inhibitor
The compound's derivatives have been evaluated as nitrification inhibitors in agricultural research. A study on 2-amino 4-chloro 6-methyl pyrimidine (AM), a related compound, highlights its use in increasing the efficiency of nitrogenous fertilizers and controlling environmental pollution in subtropical soils (Srivastava et al., 2016).
Molecular Docking and Biological Activities
Molecular docking studies on derivatives of this compound have been conducted, demonstrating their potential biological activities. Such studies provide insights into the interaction of these compounds with biological receptors and their implications in pharmacology (Vanasundari et al., 2018).
Crystallography and Material Science
Research in crystallography has explored the hydration products of related compounds, contributing to the understanding of molecular interactions and structures. This knowledge is crucial in material science and the development of new materials (Waddell et al., 2011).
Solubility and Thermodynamics
Studies on the solubility and thermodynamics of related compounds, like 2-amino-4-chlorobenzoic acid, provide essential data for optimizing purification processes and understanding the compound's behavior in different solvents (Li et al., 2017).
Pharmacological Research
Synthesis of novel compounds based on this compound has been investigated for their pharmacological importance, such as potential HepG2 liver carcinoma inhibitors. This highlights the compound's relevance in drug development and cancer research (El Rayes et al., 2020).
Antibacterial Activities
The antibacterial properties of compounds derived from this compound have been studied, showing considerable activity against various microorganisms. This research contributes to the development of new antibiotics and antimicrobial agents (Osarodion, 2020).
Optoelectronic Applications
In the field of optoelectronics, derivatives of this compound have been explored as organic nonlinear optical materials, indicating potential applications in optoelectronics device manufacturing (Babu et al., 2017).
Environmental Biodegradation
The biodegradation potential of compounds like 2,6-dichlorobenzamide, related to this compound, has been investigated for its application in groundwater remediation, highlighting the role of specific bacteria in breaking down such micropollutants (Raes et al., 2019).
Safety and Hazards
Wirkmechanismus
Mode of Action
Based on its chemical structure, it can be hypothesized that it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and electrostatic interactions .
Pharmacokinetics
Therefore, its bioavailability, distribution within the body, metabolic transformations, and routes of excretion remain unknown .
Result of Action
Given the compound’s potential reactivity, it may induce a variety of cellular responses, but these effects would be highly dependent on the specific biological context .
Eigenschaften
IUPAC Name |
methyl 4-amino-2,6-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMZQFQCPXVGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233190 | |
| Record name | Benzoic acid, 4-amino-2,6-dichloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
232275-49-9 | |
| Record name | Benzoic acid, 4-amino-2,6-dichloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=232275-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-amino-2,6-dichloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)





![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)
![3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide](/img/structure/B3028518.png)

![cyclo[Arg-Gly-Asp-D-Tyr-Lys]](/img/structure/B3028522.png)



